molecular formula C14H15ClN2O2 B1380106 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride CAS No. 1607315-36-5

4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride

Cat. No. B1380106
CAS RN: 1607315-36-5
M. Wt: 278.73 g/mol
InChI Key: RDOBJEHAMWTXEZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride, also known as aminomethylbenzamide hydrochloride (AMBAHCl), is a small molecule that has a wide variety of applications in laboratory experiments and scientific research. AMBAHCl is a white, crystalline solid that is soluble in water and methanol, and is relatively stable in air. It is an organic compound with the molecular formula C11H12ClNO2, and has a molecular weight of 223.7 g/mol.

Scientific Research Applications

Chemoselective N-benzoylation of Aminophenols

Chemoselective N-benzoylation of 2-aminophenol and 4-aminophenol employing benzoylisothiocyanates has been explored to produce N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest due to their potential therapeutic applications. The synthesis process is characterized by a simple chemical test and confirmed through analytical and spectral data, including IR, 1H, and 13C NMR spectroscopy. This chemoselective approach allows for the controlled formation of products, explained via the formation of thiourea followed by elimination of thiocyanic acid, triggered by intramolecular nucleophilic attack (Singh, Lakhan, & Singh, 2017).

Electrochemical Oxidation and Antioxidant Activity

Amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-hydroxybenzamide, have been studied for their capacity to act as antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds are crucial for understanding their free radical scavenging activity. The study provides insights into the pH-dependent oxidation process, revealing the electroactive center and the formation of quinonediimine derivatives as final oxidation products, which play a significant role in their antioxidant activity (Jovanović et al., 2020).

Synthesis and Potential Pharmacological Activities

Benzamides, including structures similar to 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride, have been synthesized and evaluated for their antispasmodic and antihypoxic properties. These compounds are recognized for their physiological activities, and their research includes the assessment of toxicity, along with antispasmodic and antihypoxic activities. The study involves the synthesis of N-unsubstituted benzamides and provides a detailed evaluation of the pharmacological activities of these compounds, contributing to a better understanding of their potential therapeutic applications (Bakibaev et al., 1994).

properties

IUPAC Name

4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.ClH/c15-9-10-5-7-11(8-6-10)14(18)16-12-3-1-2-4-13(12)17;/h1-8,17H,9,15H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBJEHAMWTXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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